4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
説明
4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group at position 2 and a benzamide moiety at position 3. The benzamide is further modified with a diethylsulfamoyl group at the para position.
The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations similar to methods described for structurally related 1,2,4-triazole-thione derivatives .
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-5-27(6-2)33(30,31)20-11-8-18(9-12-20)24(29)25-23-21-14-32-15-22(21)26-28(23)19-10-7-16(3)17(4)13-19/h7-13H,5-6,14-15H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHHFUBQXSOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , identified by its CAS number 863022-06-4, belongs to a class of sulfamoyl derivatives that have shown potential in various biological applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.6 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S2 |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 863022-06-4 |
Anticancer Properties
Research indicates that compounds similar to this sulfamoyl derivative exhibit anticancer activity . For instance, dihydropyrano[2,3-c]pyrazoles have been identified as promising candidates for cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. A study highlighted that certain derivatives demonstrated significant activity against various cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties . Sulfamoyl derivatives have historically been associated with antibiotic activity. A related study found that similar compounds exhibited broad-spectrum antimicrobial effects, targeting both Gram-positive and Gram-negative bacteria . The efficacy of these compounds can be attributed to their ability to interfere with bacterial folate synthesis.
Anti-inflammatory Effects
Compounds derived from thieno[3,4-c]pyrazoles have also been explored for their anti-inflammatory effects . These compounds may act by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of 4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is believed to involve multiple mechanisms:
- PPARγ Agonism : Some studies suggest that similar compounds may act as partial agonists for the PPARγ receptor, which plays a crucial role in glucose metabolism and adipocyte differentiation .
- Inhibition of Enzymatic Pathways : The sulfamoyl group can interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Case Studies
A comprehensive evaluation of the compound's biological activity can be observed in recent literature where structural analogs were tested:
- Study on Anticancer Activity : In vitro assays demonstrated that certain thieno[3,4-c]pyrazole derivatives showed IC50 values in the micromolar range against specific cancer cell lines, indicating effective inhibition of tumor growth .
- Antimicrobial Testing : A series of sulfamoyl derivatives were tested against a panel of bacteria; results showed significant inhibition zones compared to control groups, confirming their potential as antimicrobial agents .
類似化合物との比較
Thieno-Pyrazole Derivatives
- N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (): Shares a thieno-pyridine/benzothiazole core but lacks the pyrazole ring. The sulfamoyl group is attached to a benzamide, similar to the target compound, but with a methyl-phenylsulfamoyl substituent instead of diethylsulfamoyl. This variation may influence solubility and target selectivity .
- N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(phenylmethylsulfanyl)ethanamide (): Features a thieno[3,4-c]pyrazole core but substitutes the benzamide with a methylsulfanyl-ethanamide group.
Benzamide-Sulfonamide Hybrids
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Contains a pyrazolo-pyrimidine core linked to a sulfonamide-substituted benzamide. The fluorophenyl and chromenone groups enhance lipophilicity, contrasting with the target compound’s diethylsulfamoyl and dimethylphenyl groups .
Physicochemical and Spectroscopic Properties
Table 1: Key Functional Group Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : The synthesis involves multi-step organic reactions, starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by electrophilic substitution for the 3,4-dimethylphenyl group, and sulfamoylation for the diethylsulfamoyl moiety. Key steps include:
- Cyclization : Use precursors like thiophene derivatives under acidic/basic conditions (e.g., H₂SO₄ or NaOH).
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Yield Optimization : Catalysts (e.g., Pd/C for hydrogenation) and inert atmospheres (N₂/Ar) minimize side reactions. Reaction temperatures should be controlled (e.g., 60–80°C for sulfamoylation) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural Confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., diethylsulfamoyl proton signals at δ 1.1–1.3 ppm).
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for trace impurities.
- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~482.62 g/mol) .
Q. How does solubility and stability impact experimental design?
- Methodology :
- Solubility Screening : Test in DMSO (common stock solvent) followed by dilution in aqueous buffers (pH 7.4). Poor solubility may require co-solvents (e.g., PEG-400) .
- Stability Studies : Use LC-MS to monitor degradation under varied conditions (e.g., light, temperature). Store at –20°C in dark vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
- Methodology :
- Analog Synthesis : Replace diethylsulfamoyl with dimethylsulfamoyl or fluorophenyl groups (see for fluorophenyl variants).
- Biological Assays : Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2) .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Standardization : Use positive controls (e.g., diclofenac for COX inhibition) and replicate experiments across labs.
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific tests (e.g., ELISA for protein binding).
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .
Q. How can in silico methods predict metabolic pathways and toxicity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
